molecular formula C16H21NO4 B2373135 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 2248382-55-8

3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B2373135
CAS No.: 2248382-55-8
M. Wt: 291.347
InChI Key: CWIOWGFRBQXLPL-UHFFFAOYSA-N
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Description

The compound is a derivative of carboxylic acid with a tert-butoxycarbonyl (Boc) protected amino group . Boc is a common protecting group used in organic synthesis. The Boc group can be removed under acidic conditions, which allows for further reactions to occur at the nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a naphthalene backbone, a carboxylic acid group, and a Boc-protected amino group . The Boc group would make the compound more sterically hindered and could affect its reactivity .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, which would allow the nitrogen to participate in further reactions . The carboxylic acid group could also undergo typical acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the naphthalene backbone, the carboxylic acid group, and the Boc-protected amino group . For example, the compound would likely be solid at room temperature .

Scientific Research Applications

Synthesis Techniques

  • Synthesis of Tetrahydronaphthalene Derivatives : Research demonstrates methods for synthesizing 2-amino-1,2,3,4-tetrahydronaphthalene derivatives, starting from naphthalene-2,3-diol. These compounds are key intermediates in the preparation of various pharmacologically active molecules (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).

  • Preparation of Complex Lactams : A study describes the synthesis of N-Substituted Lactam using an intramolecular Schmidt reaction, highlighting the versatile applications of tetrahydronaphthalene derivatives in synthesizing complex organic structures (Grecian & Aubé, 2007).

  • Dopaminergic Drug Synthesis : Another application is in synthesizing dopaminergic drugs, showcasing the chemical's utility in drug development (Göksu, SeÇen, & Sütbeyaz, 2006).

Pharmacological Applications

  • Anticancer Evaluation : Tetrahydronaphthalene derivatives are used in synthesizing compounds for anticancer evaluation, indicating their potential in cancer research (Gouhar & Raafat, 2015).

  • Tumor Inhibitory and Antioxidant Activities : These compounds have been evaluated for tumor inhibitory and antioxidant activities, suggesting a role in therapeutic applications (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

Chemical Properties and Reactions

  • Inverse-Electron-Demand Diels–Alder Reaction : The compound's involvement in inverse-electron-demand Diels–Alder reactions highlights its chemical reactivity and potential in organic synthesis (Boger & Mullican, 2003).

  • New Rearrangements and Ring Opening : The chemical has been studied for its unique rearrangement and ring-opening properties, which are significant for understanding complex organic reactions (Bogdanowicz-Szwed, Budzowski, Gil, & Serda, 2010).

Crystal Structures

Future Directions

Future research could explore the potential applications of this compound in peptide synthesis or other areas of organic chemistry .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13-9-11-7-5-4-6-10(11)8-12(13)14(18)19/h8-9H,4-7H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIOWGFRBQXLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C2CCCCC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248382-55-8
Record name 3-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
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